molecular formula C9H8N2O2S B2422727 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole CAS No. 338409-85-1

5-(4-Methoxyphenoxy)-1,2,3-thiadiazole

Cat. No.: B2422727
CAS No.: 338409-85-1
M. Wt: 208.24
InChI Key: PKODYJJFUYUDOL-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenoxy)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the 4-methoxyphenoxy group adds unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole typically involves the reaction of 4-methoxyphenol with appropriate thiadiazole precursors. One common method involves the use of thionyl chloride to convert 4-methoxyphenol into 4-methoxyphenyl chloride, which then reacts with thiadiazole derivatives under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxy)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 5-(4-Methoxyphenoxy)-1,2,3-thiadiazole exhibits unique properties due to the presence of the thiadiazole ring and the 4-methoxyphenoxy group. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

5-(4-Methoxyphenoxy)-1,2,3-thiadiazole is a compound of significant interest due to its diverse biological activities. This article delves into the compound's mechanisms of action, its efficacy against various biological targets, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiadiazole ring substituted with a methoxyphenoxy group. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide and suitable carbonyl compounds.
  • Substitution Reactions : The introduction of the methoxyphenoxy group can be accomplished through nucleophilic substitution methods.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.
  • DNA Interaction : The compound might interact with DNA, potentially affecting gene expression and cellular function.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies : Various studies have reported that thiadiazole derivatives show cytotoxic effects against multiple cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancers. For example, certain derivatives exhibited IC50 values ranging from 8 µM to 15 µM against these cell lines .
Cell LineIC50 Value (µM)Reference
MCF-78
HCT11610
A54915

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that thiadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, compounds based on the thiadiazole structure have been reported to inhibit strains such as E. coli and S. aureus with varying degrees of effectiveness .
Bacterial StrainActivity ObservedReference
E. coliInhibition observed
S. aureusInhibition observed
P. aeruginosaModerate activity

Study on Anticancer Efficacy

A notable study conducted by researchers focused on the anticancer potential of various thiadiazole derivatives including this compound. The findings highlighted:

  • Cell Viability Reduction : The compound effectively reduced cell viability in human cancer cell lines by inducing apoptosis without significantly affecting normal cells.
  • Mechanistic Insights : Flow cytometry analysis indicated that the compound triggered apoptosis through mitochondrial pathway activation and DNA fragmentation .

Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of thiadiazole derivatives against clinical isolates of bacteria:

  • Methodology : Disc diffusion methods were employed to evaluate antibacterial activity.
  • Results : The study concluded that certain derivatives exhibited substantial antibacterial effects, suggesting potential for development as therapeutic agents against bacterial infections .

Properties

IUPAC Name

5-(4-methoxyphenoxy)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-12-7-2-4-8(5-3-7)13-9-6-10-11-14-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKODYJJFUYUDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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